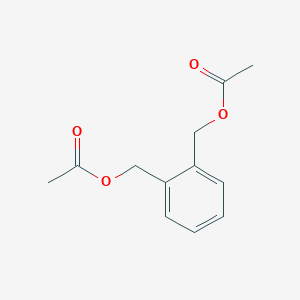
1,2-Benzenedimethanol, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedimethanol, diacetate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and other organic solvents. This compound is also known as benzene-1,2-dimethanol diacetate, and its chemical formula is C10H12O4.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedimethanol, diacetate is not well understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions. It can also act as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from a donor molecule.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,2-Benzenedimethanol, diacetate. However, it is known to be a toxic compound that can cause skin irritation and respiratory problems if inhaled. It is recommended to handle this compound with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Benzenedimethanol, diacetate offers several advantages for lab experiments. It is a readily available and inexpensive reagent that can be used in various chemical reactions. However, it has some limitations as well. This compound is highly toxic and can be hazardous to handle. Additionally, it has limited solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for the use of 1,2-Benzenedimethanol, diacetate in scientific research. One possible direction is the development of new synthetic methods that are more efficient and environmentally friendly. Another direction is the exploration of its potential applications in the field of medicinal chemistry. Overall, further research is needed to fully understand the properties and potential applications of this compound in various scientific fields.
Conclusion
In conclusion, 1,2-Benzenedimethanol, diacetate is a valuable reagent in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Although this compound has some limitations, it offers several advantages for lab experiments and has potential for further research in various scientific fields.
Métodos De Síntesis
The synthesis of 1,2-Benzenedimethanol, diacetate can be achieved through several methods. One of the most common methods is the reaction of benzene-1,2-diol with acetic anhydride in the presence of a catalyst. The reaction produces 1,2-Benzenedimethanol, diacetate and acetic acid as by-products.
Aplicaciones Científicas De Investigación
1,2-Benzenedimethanol, diacetate has found significant application in scientific research. It is commonly used as a reagent in organic synthesis, especially in the preparation of esters and ethers. This compound is also used as a solvent for various reactions. Additionally, it is used as an intermediate in the synthesis of other chemical compounds.
Propiedades
Número CAS |
14019-65-9 |
|---|---|
Nombre del producto |
1,2-Benzenedimethanol, diacetate |
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
[2-(acetyloxymethyl)phenyl]methyl acetate |
InChI |
InChI=1S/C12H14O4/c1-9(13)15-7-11-5-3-4-6-12(11)8-16-10(2)14/h3-6H,7-8H2,1-2H3 |
Clave InChI |
YNKVLCZAXFESIR-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC=CC=C1COC(=O)C |
SMILES canónico |
CC(=O)OCC1=CC=CC=C1COC(=O)C |
Otros números CAS |
14019-65-9 |
Sinónimos |
1,2-Benzenedimethanol diacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



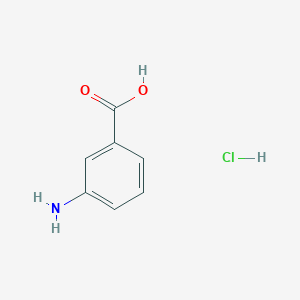
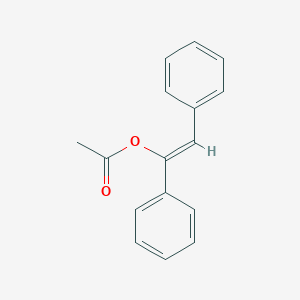
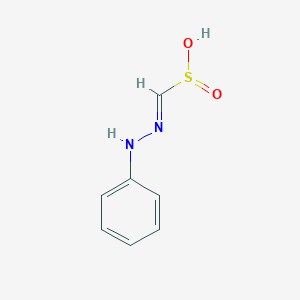
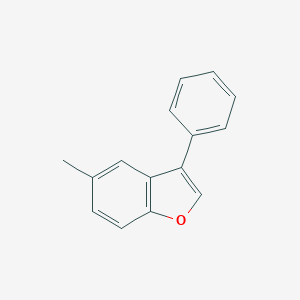

![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)

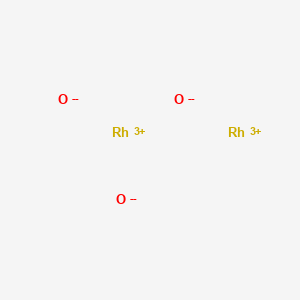

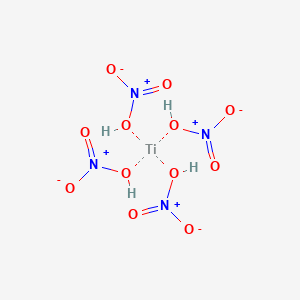
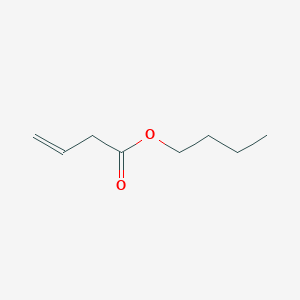


![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)